

GSK3368715 Clinical Trial: A Technical Support Center

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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B3028135

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the **GSK3368715** clinical trial.

Frequently Asked Questions (FAQs)

Q1: Why was the Phase 1 clinical trial for **GSK3368715** terminated?

The Phase 1 clinical trial for **GSK3368715** (NCT03666988) in patients with advanced solid tumors was terminated due to a combination of three key factors^{[1][2][3]}:

- Higher-than-expected incidence of thromboembolic events (TEEs): A significant number of patients experienced blood clots, including a fatal pulmonary embolism.^{[1][2]}
- Limited target engagement at lower doses: The drug did not sufficiently inhibit its target, Type I protein arginine methyltransferases (PRMTs), at doses that were considered safe.^{[1][2][3]}
- Lack of observed clinical efficacy: The trial did not show meaningful anti-tumor activity in the enrolled patients.^{[1][2][3]}

A risk/benefit analysis based on these findings led to the early termination of the study.^{[1][2]}

Troubleshooting Guide

Issue: Understanding the Adverse Events Profile of **GSK3368715**

Problem: Researchers may be concerned about the thromboembolic events observed in the clinical trial and the potential mechanisms behind them.

Troubleshooting Steps:

- **Review the Safety Data:** A notable percentage of patients in the trial experienced TEEs. It is crucial to analyze the frequency and severity of these events across different dose cohorts.
- **Investigate Potential Mechanisms:** While the exact cause of the TEEs was not definitively determined in the trial, it is important to consider the biological functions of Type I PRMTs that might be related to coagulation pathways. Further non-clinical studies would be required to explore this relationship.
- **Consider Patient Population:** The trial enrolled patients with advanced-stage solid tumors, who are already at an increased risk for thromboembolic events. This baseline risk should be factored into any analysis of the drug's safety profile.

Data Presentation

Table 1: Summary of Thromboembolic Events (TEEs) in the **GSK3368715** Phase 1 Trial

Metric	Value	Reference
Total Patients with TEEs	9 out of 31 (29%)	[1] [2]
Total Number of TEEs	12	[1] [2]
Grade 3 TEEs	8	[1] [2]
Grade 5 TEE (Pulmonary Embolism)	1	[1] [2]

Table 2: Clinical Efficacy and Target Engagement of **GSK3368715**

Metric	Value	Reference
Best Overall Response	Stable Disease	[1][2]
Patients with Stable Disease	9 out of 31 (29%)	[1][2]
Target Engagement in Blood	Observed, but modest	[1][2]
Target Engagement in Tumor Biopsies (at 100 mg)	Modest and variable	[1][2]

Experimental Protocols

Methodology for Assessing Target Engagement:

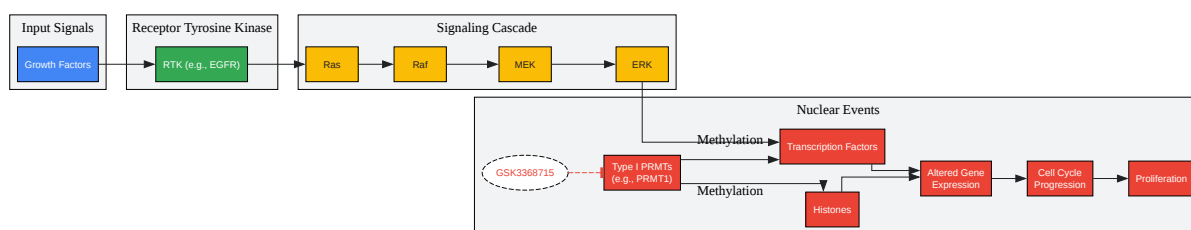
Pharmacodynamic (PD) biomarkers were used to assess the extent to which **GSK3368715** inhibited Type I PRMTs in patients.

- Sample Collection: Blood and tumor biopsy samples were collected from patients at various time points during the trial.
- Biomarker Analysis: The primary method for assessing target engagement was the measurement of asymmetric dimethylarginine (ADMA) levels, a product of Type I PRMT activity. This was done using:
 - Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify global ADMA levels in plasma and tumor tissues.
 - Immunohistochemistry (IHC): To visualize the distribution and intensity of ADMA in tumor biopsies.
- Rationale: A decrease in ADMA levels following treatment with **GSK3368715** would indicate successful target engagement. However, the observed changes were modest and inconsistent.[2]

Signaling Pathway and Experimental Workflow

Type I PRMT Signaling Pathway in Cancer:

GSK3368715 is an inhibitor of Type I protein arginine methyltransferases (PRMTs), such as PRMT1.[4][5] These enzymes play a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins.[5] In cancer, dysregulation of Type I PRMTs can lead to altered gene expression and the activation of pro-tumorigenic signaling pathways.

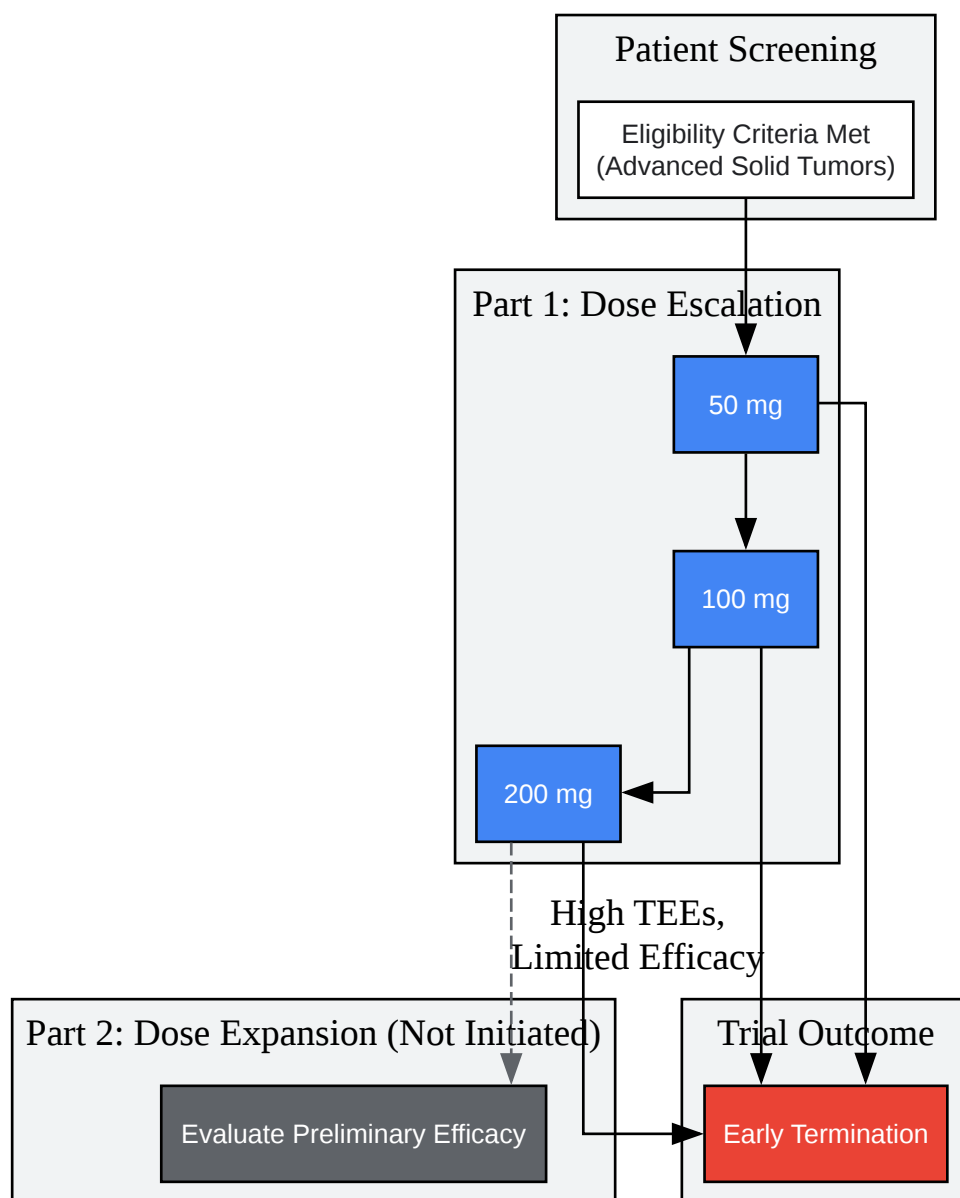


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Caption: Type I PRMT Signaling Pathway in Cancer.

GSK3368715 Clinical Trial Workflow:

The following diagram illustrates the planned workflow of the NCT03666988 clinical trial.



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Caption: Planned workflow of the **GSK3368715** clinical trial.

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